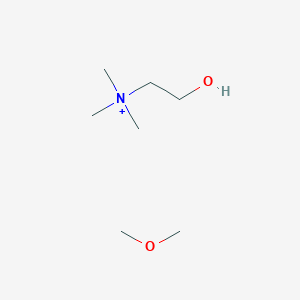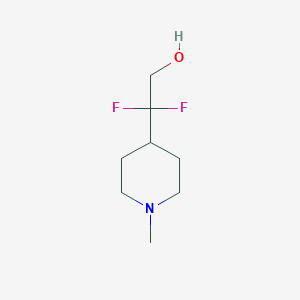
6-Chloro-9-ethyl-8-methyl-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-ethyl-8-methyl-9H-purine is a chemical compound with the molecular formula C8H9ClN4. It belongs to the purine family, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly as components of nucleic acids. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 9th position, and a methyl group at the 8th position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-ethyl-8-methyl-9H-purine typically involves the chlorination of 9-ethyl-8-methyl-9H-purine. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:
- Alkylation of 8-methyl-9H-purine to introduce the ethyl group.
- Chlorination at the 6th position using chlorinating agents.
- Purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-ethyl-8-methyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-9-ethyl-8-methyl-9H-purine or 6-methoxy-9-ethyl-8-methyl-9H-purine can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Applications De Recherche Scientifique
6-Chloro-9-ethyl-8-methyl-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-ethyl-8-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atom at the 6th position makes it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of nucleic acid functions, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-8-methyl-9H-purine: Lacks the ethyl group at the 9th position.
6-Chloro-9-isopropyl-9H-purine: Contains an isopropyl group instead of an ethyl group.
6-Chloro-9-cyclopentyl-9H-purine: Features a cyclopentyl group at the 9th position.
Uniqueness
6-Chloro-9-ethyl-8-methyl-9H-purine is unique due to the specific combination of substituents on the purine ring. The presence of both an ethyl and a methyl group, along with the chlorine atom, imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9ClN4 |
|---|---|
Poids moléculaire |
196.64 g/mol |
Nom IUPAC |
6-chloro-9-ethyl-8-methylpurine |
InChI |
InChI=1S/C8H9ClN4/c1-3-13-5(2)12-6-7(9)10-4-11-8(6)13/h4H,3H2,1-2H3 |
Clé InChI |
MHGFRRCKBUUXGV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC2=C1N=CN=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)







![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)

